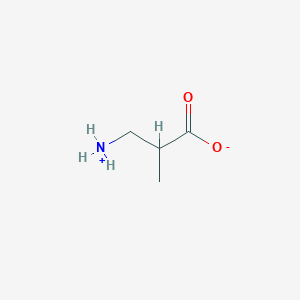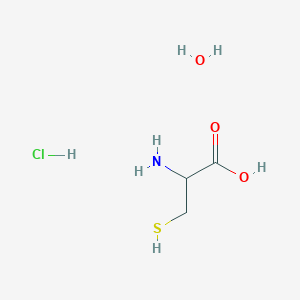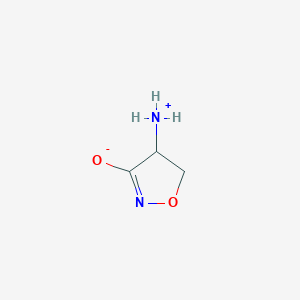
3-Amino-2-methylpropanoic acid
Overview
Description
3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid, is an organic compound with the molecular formula C₄H₉NO₂. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is a derivative of propanoic acid and features an amino group attached to the second carbon atom and a methyl group attached to the third carbon atom. It is a white crystalline solid that is soluble in water and some organic solvents .
Mechanism of Action
Target of Action
3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid, is a non-proteinogenic amino acid. It has been found to interact with pantothenate synthetase , an enzyme from Escherichia coli . This enzyme catalyzes the ATP-dependent condensation of ®-pantoic acid and β-alanine to yield ®-pantothenic acid (vitamin B5), the biosynthetic precursor to coenzyme A .
Mode of Action
The compound interacts with its target, pantothenate synthetase, in a similar way to β-alanine . It is accepted by the enzyme for coupling to the native carboxylic acid substrate ®-pantoic acid, leading to the formation of amide products .
Biochemical Pathways
The interaction of this compound with pantothenate synthetase affects the biosynthesis of coenzyme A . Coenzyme A is a central metabolic cofactor involved in various biochemical pathways, including the citric acid cycle and fatty acid metabolism.
Pharmacokinetics
As a small molecule with a molecular weight of 1031198 , it is likely to have good bioavailability and be able to cross biological membranes.
Result of Action
This compound has been found to induce browning of white fat and hepatic β-oxidation . This suggests that it may play a role in energy metabolism and could potentially be used to treat metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of methylmalonic acid with ammonia. The process typically involves dissolving methylmalonic acid in an alcohol solvent and then slowly introducing ammonia gas. The reaction mixture is then allowed to crystallize, yielding this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-cyano-2-methylpropanoic acid. This method is preferred due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: The compound can be reduced to form 3-amino-2-methylpropanol.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed in substitution reactions.
Major Products:
Oxidation: 3-Keto-2-methylpropanoic acid.
Reduction: 3-Amino-2-methylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the degradation of pyrimidines.
Industry: It is used in the production of polymers and materials with specific optical properties.
Comparison with Similar Compounds
3-Aminopropanoic acid:
2-Aminoisobutyric acid: Another non-proteinogenic amino acid with similar structural features.
3-Amino-2-fluoropropanoic acid: A fluorinated analog used in biochemical research.
Uniqueness: 3-Amino-2-methylpropanoic acid is unique due to its specific role in pyrimidine metabolism and its applications in medical imaging. Unlike its analogs, it is not commonly found in proteins but plays a significant role in metabolic pathways and has potential therapeutic applications.
Properties
IUPAC Name |
3-amino-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHPKSFMDHPSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861821 | |
| Record name | 3-Amino-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS], Solid | |
| Record name | (1)-3-Amino-2-methylpropionic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12299 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Aminoisobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003911 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
144-90-1, 10569-72-9 | |
| Record name | β-Aminoisobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminoisobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-3-Amino-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010569729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-3-amino-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(aminomethyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAIBA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T68ALE2O9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Aminoisobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003911 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the stereochemistry of 3-amino-2-methylpropanoic acid production during the catabolism of thymine and 5-fluorouracil?
A1: Research indicates that the catabolism of both thymine and the anti-cancer drug 5-fluorouracil leads to the formation of this compound with specific stereochemistry. In the case of thymine, the process involves an overall anti addition of hydrogen at C-5 and C-6, resulting in the (2S)-enantiomer of this compound []. Similarly, 5-fluorouracil catabolism also proceeds with the same absolute stereochemistry, yielding the (2R)-enantiomer of 3-amino-2-fluoropropanoic acid [].
Q2: How does the incorporation of this compound into peptides affect their structure compared to peptides containing L-alanine?
A2: Studies using 1'-aminoferrocene-1-carboxylic acid (Fca) conjugates show that substituting L-alanine with (S)-3-amino-2-methylpropanoic acid can induce helix inversion in the peptide structure []. This is attributed to the different stereochemistry of the methyl-bearing carbon atom in (S)-3-amino-2-methylpropanoic acid compared to L-alanine. Additionally, this substitution can either stabilize or destabilize the formation of intramolecular hydrogen bonds, ultimately influencing the overall secondary structure of the peptide, depending on the position of the substitution [].
Q3: How does this compound contribute to drought resistance in plants?
A3: Metabolomic studies on Elymus sibiricus, a drought-resistant plant species, have identified this compound as a potential biomarker for drought tolerance []. Under both short-term and long-term drought stress, this compound showed differential accumulation patterns in drought-tolerant genotypes compared to drought-sensitive ones []. This suggests a potential role for this amino acid in the plant's adaptive mechanisms to cope with water deficit.
Q4: What is the crystal structure of this compound monohydrate?
A4: this compound monohydrate crystallizes in the centrosymmetric space group Pbca [, ]. The molecule exists in its zwitterionic form within the crystal lattice. Each molecule forms a network of hydrogen bonds with surrounding molecules, involving both the amino and carboxyl groups, as well as the water molecule. Notably, the three hydrogen atoms on the nitrogen atom involved in hydrogen bonding are ordered [, ].
Q5: Are there any predicted spectroscopic characteristics of poly(this compound) helices?
A5: Theoretical calculations predict distinct absorption and circular dichroism (CD) spectra for helical structures formed by poly(this compound) []. These predictions suggest a characteristic CD band couplet centered near 200 nm and high hyperchromicity in the absorption spectra. Interestingly, the predicted spectra show greater sensitivity to the overall helix backbone structure than to side-chain substitutions [].
Q6: How is this compound's diffusion in water affected by temperature?
A6: Studies on the diffusion coefficients of this compound in water revealed a clear correlation with temperature []. As the temperature rises, the diffusion coefficient increases, indicating faster diffusion of the molecule in the solvent. This relationship can be described by a simple correlation equation incorporating temperature and solvent viscosity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















